5-(1h-Imidazol-1-yl)furan-2-carboxylic acid
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Overview
Description
5-(1H-Imidazol-1-yl)furan-2-carboxylic acid is a heterocyclic compound that features both imidazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The imidazole and furan rings can undergo substitution reactions, particularly with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazole or furan rings.
Scientific Research Applications
5-(1H-Imidazol-1-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Imidazole Derivatives: Compounds such as clemizole and etonitazene share the imidazole ring structure and exhibit similar biological activities.
Furan Derivatives: Compounds like nitrofurantoin and furazolidone contain the furan ring and are used for their antimicrobial properties.
Uniqueness: 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid is unique due to the combination of both imidazole and furan rings in its structure
Properties
CAS No. |
597565-54-3 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-imidazol-1-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-1-2-7(13-6)10-4-3-9-5-10/h1-5H,(H,11,12) |
InChI Key |
SAOQLXAQBPZZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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